Lipophilicity and Polarity Differentiation: 4-Methoxy-N1-Indole vs. Des-Methoxy-C3-Indole Analog
The target compound carries a 4-methoxy substituent on the indole N1-linked scaffold, distinguishing it from the des-methoxy, C3-linked indole analog (CAS 1374520-43-0). The target compound has a measured logP of 0.238, a tPSA of 77.09 Ų, 7 hydrogen bond acceptors, and 2 hydrogen bond donors, with a predicted logSw of −1.2064 . The des-methoxy analog (C₁₈H₁₉N₅O₂, MW 337.4) lacks the methoxy oxygen, reducing its HBA count by 1 and its molecular weight by approximately 30 Da . The lower logP of the target compound (0.238) is consistent with the increased polarity conferred by the 4-methoxy group and the pyrazine-2-carboxamide moiety, distinguishing it from more lipophilic indole carboxamide IKK2 inhibitors that typically exhibit logP values in the 2–4 range [1].
| Evidence Dimension | Lipophilicity (logP) and polar surface area (tPSA) |
|---|---|
| Target Compound Data | logP = 0.238; tPSA = 77.09 Ų; HBA = 7; HBD = 2; logSw = −1.2064 (calculated); MW = 367.41 |
| Comparator Or Baseline | Des-methoxy analog CAS 1374520-43-0: C₁₈H₁₉N₅O₂, MW = 337.4; lacks 4-methoxy substituent and uses C3-indole connectivity (logP and tPSA not reported in publicly available sources) |
| Quantified Difference | MW difference: +30.0 Da (8.9% increase); HBA count: +1; indole connectivity: N1 (target) vs. C3 (comparator); methoxy group present vs. absent |
| Conditions | Calculated physicochemical properties from ChemDiv catalog data and Chemsrc database |
Why This Matters
The lower logP (0.238) and moderate tPSA (77.09 Ų) of the target compound predict superior aqueous solubility and reduced non-specific protein binding relative to more lipophilic indole carboxamide analogs, which is a critical selection criterion for biochemical assay development and in vitro screening campaigns.
- [1] Kerns, J.K., Busch-Petersen, J., Fu, W., Boehm, J.C., Nie, H., Muratore, M., Bullion, A., Lin, G., Li, H., Davis, R., Lin, X., Lakdawala, A.S. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. ACS Med. Chem. Lett. 2018, 9(12), 1164–1169. DOI: 10.1021/acsmedchemlett.8b00291. View Source
